molecular formula C20H18N2O6S2 B2519535 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-36-7

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2519535
CAS No.: 941908-36-7
M. Wt: 446.49
InChI Key: IRGBESBAMSULNU-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and at position 2 with a propanamide linker bearing a 4-methoxyphenylsulfonyl moiety.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c1-26-14-3-5-15(6-4-14)30(24,25)9-8-19(23)22-20-21-16(11-29-20)13-2-7-17-18(10-13)28-12-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGBESBAMSULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Structural Features

FeatureDescription
Thiazole Ring Contributes to biological activity through enzyme inhibition.
Benzo[d][1,3]dioxole Moiety Enhances interaction with biological targets.
Sulfonamide Group Increases solubility and potential for receptor binding.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with the thiazole and dioxole components can inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to target the 4FDN protein, exhibiting binding affinities that suggest potential therapeutic applications against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit bacterial growth by disrupting cellular functions or by acting on specific enzymes involved in bacterial metabolism. The presence of the sulfonamide group is particularly noted for enhancing antimicrobial activity due to its ability to mimic substrates of bacterial enzymes .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The thiazole ring may interact with various enzymes, inhibiting their activity.
  • Receptor Binding : The sulfonamide group may facilitate binding to specific receptors, modulating signal transduction pathways.
  • Cellular Pathway Disruption : The compound may interfere with critical pathways related to cell proliferation and survival.

Study on Anticancer Effects

A recent investigation focused on the anticancer activity of several thiazole derivatives, including the compound . The study reported that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of similar compounds against common pathogens. Results showed that certain derivatives significantly inhibited bacterial growth, suggesting that the structural features of this compound are conducive to antimicrobial action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other structurally related compounds.

CompoundStructural FeaturesBiological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-benzamideLacks sulfonamide groupModerate anticancer activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-sulfanilamideContains sulfanilamide insteadEnhanced antimicrobial properties

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with thiazole and benzodioxole moieties exhibit promising antimicrobial properties. For instance, a study on similar thiazole derivatives indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide suggests potential efficacy in combating drug-resistant strains due to its unique binding interactions with microbial targets.

Case Study: Antimicrobial Evaluation

A comparative analysis of various thiazole derivatives revealed that compounds with similar structural features showed Minimum Inhibitory Concentration (MIC) values below 25 µg/mL against several bacterial strains. This suggests that this compound may possess comparable or superior antimicrobial capabilities.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies, focusing on its ability to inhibit cancer cell proliferation. Specifically, compounds containing the benzodioxole and thiazole structures have shown significant cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancer cells.

Case Study: Antitumor Evaluation

A study evaluating a series of thiazole derivatives reported that certain compounds exhibited IC50 values below 5 μM against the aforementioned cell lines. For example, a derivative with a similar structure demonstrated IC50 values of 2.07 μM against HeLa cells and 3.52 μM against A549 cells, indicating strong anticancer activity. This positions this compound as a potential candidate for further anticancer drug development.

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Research into sulfonamide derivatives has shown their effectiveness in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease.

Case Study: Enzyme Inhibition Studies

In a study focused on sulfonamides, derivatives similar to this compound were synthesized and evaluated for their inhibitory effects on α-glucosidase. The results indicated significant inhibition rates, suggesting that this compound could be developed into therapeutic agents for managing blood sugar levels in diabetic patients.

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntimicrobialBacterial/FungalMIC values < 25 µg/mL against various strains
AnticancerCytotoxicityIC50 values < 5 µM against MCF7, A549, HeLa cell lines
Enzyme Inhibitionα-glucosidaseSignificant inhibition rates observed in enzyme assays

Comparison with Similar Compounds

Sulfonyl Substituent Variants

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight Synthesis Yield Key Features
Target Compound 4-methoxyphenyl C20H19N2O6S2* 447.5 Not reported Enhanced electron-donating capacity from methoxy group
N-(4-(benzodioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895474-70-1) 4-fluorophenyl C19H15FN2O5S2 434.5 Not reported Electron-withdrawing fluorine improves metabolic stability
N-(4-ethylbenzothiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 941952-39-2) 4-methoxyphenyl C19H20N2O4S2 404.5 Not reported Ethyl group on benzothiazole increases lipophilicity

*Calculated based on structural analysis.

Benzothiazole Core Modifications

  • Compound 11 (): N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide lacks the sulfonyl group but shares the propanamide linker. Synthesized in 59% yield via 3-(4-methoxyphenyl)propanoyl chloride and benzothiazol-2-amine .
  • Compound 35 () : Features a cyclopropanecarboxamide linker instead of propanamide. Synthesized in 23% yield, demonstrating lower synthetic efficiency than the target compound’s propanamide derivatives .

Linker and Functional Group Variations

  • Compound 9t (): Contains a biphenylcarbonyl-thiazole core with a cyclopropanecarboxamide group. Requires multi-step synthesis involving nicotinoyl chloride and ammonium thiocyanate, highlighting the complexity of introducing cyclopropane rings .
  • Compound 29b () : An acrylonitrile derivative with a benzo[d][1,3]dioxol-5-yl group. Synthesized via nucleophilic substitution, emphasizing the versatility of benzodioxole in heterocyclic chemistry .

Key Research Findings and Physicochemical Properties

Electronic and Solubility Profiles

  • The 4-methoxyphenylsulfonyl group in the target compound increases electron density and hydrophilicity compared to 4-fluorophenyl or non-sulfonated analogs .
  • Benzodioxole-containing compounds exhibit improved metabolic stability due to reduced oxidative degradation, as seen in fluorescence studies of TPA−benzothiazole derivatives () .

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